![molecular formula C8H10ClNO3S B14505847 6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride CAS No. 63838-56-2](/img/structure/B14505847.png)
6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxabicyclo[322]non-8-en-7-ylidenesulfamyl chloride is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride involves several steps. One common method includes the reaction of a suitable bicyclic precursor with sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, which may result in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride can be compared with other similar compounds, such as:
- 6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride
- Bicyclo[3.2.1]octane derivatives These compounds share structural similarities but may differ in their chemical reactivity and applications. The uniqueness of this compound lies in its specific bicyclic structure and the presence of the sulfamyl chloride group, which imparts distinct chemical properties .
Properties
CAS No. |
63838-56-2 |
|---|---|
Molecular Formula |
C8H10ClNO3S |
Molecular Weight |
235.69 g/mol |
IUPAC Name |
N-(6-oxabicyclo[3.2.2]non-8-en-7-ylidene)sulfamoyl chloride |
InChI |
InChI=1S/C8H10ClNO3S/c9-14(11,12)10-8-6-2-1-3-7(13-8)5-4-6/h4-7H,1-3H2 |
InChI Key |
XUWMRFKYFKWGTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC(C1)OC2=NS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


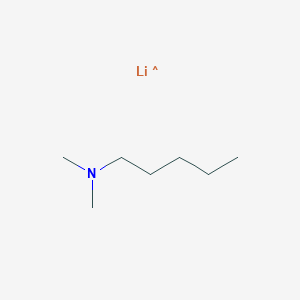
![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)
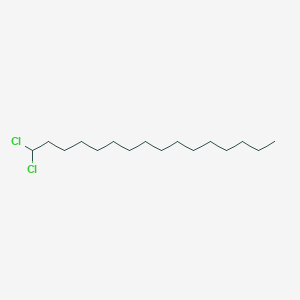
![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
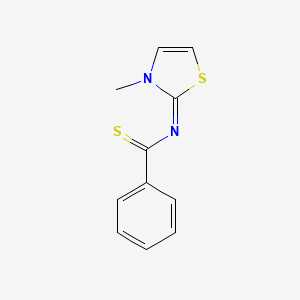
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)
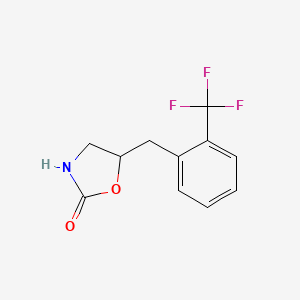
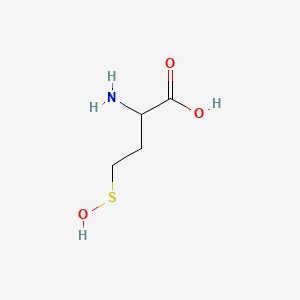

![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
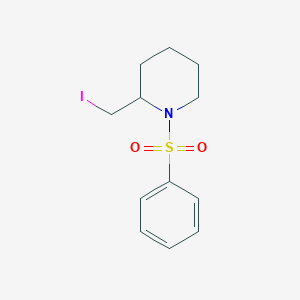
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)
